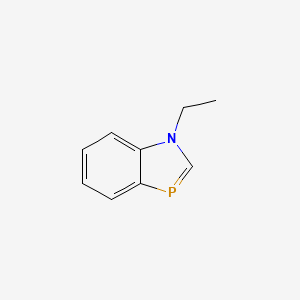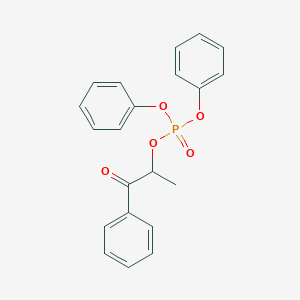![molecular formula C17H18N2O5S B14235193 4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid CAS No. 325852-55-9](/img/structure/B14235193.png)
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. This compound is known for its applications in organic synthesis, particularly as a crosslinking reagent. It is also referred to as 4-carboxybenzenesulfonamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid typically involves the sulfonation of benzoic acid derivatives. . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted aromatic compounds .
Scientific Research Applications
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent in organic synthesis.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, blocking its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Another sulfonamide derivative with similar applications in organic synthesis.
4-Carboxybenzenesulfonamide: Known for its use as a crosslinking reagent.
Benzoic acid 4-sulfamide: Utilized in the synthesis of various industrial chemicals.
Uniqueness
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid is unique due to its morpholine group, which enhances its solubility and reactivity compared to other sulfonamide derivatives. This structural feature allows for more versatile applications in both research and industrial settings .
Properties
CAS No. |
325852-55-9 |
|---|---|
Molecular Formula |
C17H18N2O5S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[(4-morpholin-4-ylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O5S/c20-17(21)13-1-7-16(8-2-13)25(22,23)18-14-3-5-15(6-4-14)19-9-11-24-12-10-19/h1-8,18H,9-12H2,(H,20,21) |
InChI Key |
XXINZLMKKUYKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)

![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
